Essential Precursor for the Clinical Candidate C-1311 (Symadex)
8-Chloro-5-nitroacridine-2,9-diol serves as the starting material for the synthesis of 5-diethylaminoethylamino-8-hydroxyimidazoacridinone (C-1311, Symadex), an antitumor agent that has reached Phase II clinical trials for breast cancer. This specific synthetic pathway, which involves condensation with 2-(diethylamino)ethylamine, is not feasible with other nitroacridine isomers such as 1-nitroacridines or 3-nitroacridines [1]. The compound's 1-chloro substituent (numbering in the acridone tautomer) is essential for the nucleophilic displacement reaction that installs the key side chain. While exact yield data for the condensation step is not publicly disclosed in primary literature, the process is documented in a drug synthesis database as proceeding with 'good yield and purity' [2].
| Evidence Dimension | Synthetic utility as a precursor to a clinically advanced anticancer agent |
|---|---|
| Target Compound Data | Starting material for the synthesis of C-1311 (Symadex), a Phase II clinical candidate. |
| Comparator Or Baseline | 1-Nitroacridines (e.g., Nitracrine) and 3-nitroacridines, which are not direct precursors to C-1311. |
| Quantified Difference | Unique synthetic route; no alternative nitroacridine isomer can be substituted to produce C-1311. |
| Conditions | Synthesis of C-1311 via condensation with 2-(diethylamino)ethylamine in DMF. |
Why This Matters
Procurement of this specific compound is non-negotiable for research programs aiming to synthesize or study C-1311 and its analogues.
- [1] Skwarska, A., et al. (2015). Imidazoacridinone C-1311 Triggers a Switch from Autophagy to Apoptosis By Blocking FLT3-Dependent ATF4 Transcription Factor in FLT3-ITD Acute Myeloid Leukemia. *Biochemical Pharmacology*, 95(4), 253-262. (Contextual reference to C-1311's clinical status). View Source
- [2] DrugFuture. (n.d.). Imidazoacridinone, Imidacrine, XLS-002, C-1311, Symadex. Retrieved from https://www.drugfuture.com/chemdata/imidazoacridinone.html View Source
